molecular formula C15H19N5O2 B6965436 N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide

Cat. No.: B6965436
M. Wt: 301.34 g/mol
InChI Key: UDNMDRAKOXQSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a morpholine ring, and a pyridine ring

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-19(11-13-16-5-6-17-13)15(21)12-3-2-4-18-14(12)20-7-9-22-10-8-20/h2-6H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNMDRAKOXQSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1)C(=O)C2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution at the pyridine ring can produce various substituted pyridine derivatives .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide
  • 1-benzyl-2-aryl-1H-benzo[d]imidazole
  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(1H-imidazol-2-ylmethyl)-N-methyl-2-morpholin-4-ylpyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.